Pinane
Overview
Description
Pinane is a set of isomeric terpenes that exist as chiral cis and trans isomers. These compounds are derived from the hydrogenation of pinene, a well-known monoterpenoid hydrocarbon found in the essential oils of many plants, particularly coniferous trees . This compound is characterized by its bicyclic structure, which includes a cyclohexyl ring fused with a cyclobutyl ring, forming a bridgehead at the cyclobutyl ring .
Mechanism of Action
Target of Action
Pinane, specifically its isomers α-pinene and β-pinene, are monoterpenes found in many plants’ essential oils . The olefin functional group is the primary target in this compound functionalization because it is the most reactive part of the molecule .
Mode of Action
The interaction of this compound with its targets results in a wide range of pharmacological activities. These include antibiotic resistance modulation, anticoagulant, antitumor, antimicrobial, antimalarial, antioxidant, anti-inflammatory, anti-Leishmania, and analgesic effects . For instance, α-pinene has been found to inhibit the growth of hepatocellular carcinoma BEL-7402 cells by preventing cell cycle progression at the G2/M phase .
Biochemical Pathways
This compound affects several biochemical pathways. For example, α-pinene and β-pinene have been reported to exhibit cytogenetic, gastroprotective, anxiolytic, cytoprotective, anticonvulsant, and neuroprotective effects . They also counteract H2O2-stimulated oxidative stress, pancreatitis, stress-stimulated hyperthermia, and pulpal pain .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound significantly impact its bioavailability . .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. For instance, α-pinene has been found to modulate inflammatory responses and protect against brain ischemia . It also exhibits cytogenetic, gastroprotective, anxiolytic, cytoprotective, anticonvulsant, and neuroprotective effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the preparation temperature, P/Ni molar ratio, and pH value have been found to significantly impact the catalytic activity of this compound in the hydrogenation of α-pinene . .
Biochemical Analysis
Biochemical Properties
Pinane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit thromboxane synthetase, an enzyme involved in the synthesis of thromboxane A2, which is a potent vasoconstrictor and platelet aggregator . Additionally, this compound interacts with stable prostaglandin endoperoxide analogs and prostacyclin, influencing their biological activities . These interactions highlight the potential of this compound as an antithrombotic agent.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to stabilize liver lysosomes, which are essential for cellular waste disposal and recycling . Furthermore, this compound inhibits platelet aggregation, thereby affecting cell signaling pathways related to blood clotting . These cellular effects suggest that this compound may have therapeutic potential in conditions related to thrombosis and inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound inhibits thromboxane synthetase by binding to its active site, thereby preventing the conversion of prostaglandin endoperoxides to thromboxane A2 . This inhibition leads to reduced platelet aggregation and vasoconstriction. Additionally, this compound does not affect prostacyclin synthetase, indicating its selective action on thromboxane pathways . These molecular interactions underline the specificity of this compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease with prolonged exposure to light and air. Studies have shown that this compound maintains its inhibitory effects on thromboxane synthetase and platelet aggregation over short-term experiments . Long-term studies are needed to fully understand its stability and potential degradation products.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, this compound effectively inhibits platelet aggregation and stabilizes lysosomes . At higher doses, it may exhibit toxic effects, such as liver damage and altered metabolic functions. Threshold effects have been observed, where a minimum concentration of this compound is required to achieve its antithrombotic effects . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to monoterpene biosynthesis. It interacts with enzymes such as hydroxymethylglutaryl CoA synthetase and mevalonate kinase, which are involved in the production of isoprenoid precursors . This compound’s presence can influence metabolic flux and alter the levels of various metabolites. Understanding these pathways is crucial for elucidating the broader metabolic impact of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in lipid-rich regions, such as cell membranes and adipose tissues . This localization is facilitated by its hydrophobic nature, allowing it to interact with lipid bilayers. The transport and distribution of this compound are essential for its biological activity and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it interacts with enzymes involved in lipid metabolism . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments. These targeting signals ensure that this compound exerts its effects in the appropriate subcellular locations.
Preparation Methods
Pinane is primarily prepared through the hydrogenation of α-pinene. This process can be catalyzed by various catalysts, including palladium on carbon (Pd/C), platinum on carbon (Pt/C), and ruthenium nanoparticles immobilized in functionalized amphiphilic mesoporous silica . The reaction typically occurs in an aqueous medium under specific conditions, such as a temperature of 35°C and a hydrogen pressure of 2 MPa, achieving high conversion rates and selectivity for cis-pinane . Industrial production methods often involve the use of these catalysts to ensure efficient and selective hydrogenation.
Chemical Reactions Analysis
Pinane undergoes several types of chemical reactions, including:
Hydrogenation: The primary reaction for the preparation of this compound from α-pinene.
Substitution: This compound can participate in substitution reactions to form various derivatives, such as sulfanyl and sulfonyl compounds.
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxygen or other oxidizing agents for oxidation, and sulfur-containing reagents for substitution reactions. The major products formed from these reactions include cis-pinane, 2-pinanol, and various sulfanyl and sulfonyl derivatives .
Scientific Research Applications
Pinane and its derivatives have a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Pinane is often compared with other monoterpenes, such as limonene and myrcene, due to their similar structures and properties . this compound is unique in its bicyclic structure and the specific reactions it undergoes. Similar compounds include:
Limonene: A monocyclic monoterpene with applications in the production of polymers and as a solvent.
Myrcene: Another monocyclic monoterpene used in the fragrance industry and as a precursor to other chemicals.
Pinocarvone: A related compound that undergoes similar reactions but with different stereochemical outcomes.
This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2,6,6-trimethylbicyclo[3.1.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKSLPVRUOBDEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC1C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Record name | PINANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID7025922 | |
Record name | Pinane | |
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Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pinane is a clear colorless liquid with lint-like particles. Mild odor. (NTP, 1992), Liquid, Colorless liquid with lint-like particles; [CAMEO] Oily liquid; [MSDSonline] | |
Record name | PINANE | |
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Record name | Bicyclo[3.1.1]heptane, 2,6,6-trimethyl- | |
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Record name | Pinane | |
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Boiling Point |
304 °F at 760 mmHg (NTP, 1992), 169 °C | |
Record name | PINANE | |
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Flash Point |
104 °F (NTP, 1992) | |
Record name | PINANE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | PINANE | |
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Density |
0.8467 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.8467 | |
Record name | PINANE | |
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Vapor Density |
4.8 approximately (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | PINANE | |
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Vapor Pressure |
2 mmHg at 68 °F approximately (NTP, 1992), 5.16 [mmHg] | |
Record name | PINANE | |
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Color/Form |
Oil | |
CAS No. |
473-55-2, 1330-16-1 | |
Record name | PINANE | |
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Record name | Bicyclo[3.1.1]heptane, 2,6,6-trimethyl- | |
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Record name | 2,6,6-trimethylbicyclo[3.1.1]heptane | |
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Melting Point |
-53 °C | |
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